Methyl 3-(2-chloro-1,3-benzothiazol-6-yl)propanoate
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Overview
Description
Methyl 3-(2-chloro-1,3-benzothiazol-6-yl)propanoate is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a methyl ester group and a chloro-substituted benzothiazole ring, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-chloro-1,3-benzothiazol-6-yl)propanoate can be achieved through several synthetic pathways. One common method involves the reaction of 2-chloro-1,3-benzothiazole with methyl acrylate under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the benzothiazole ring attacks the acrylate, forming the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include steps such as purification through recrystallization or chromatography to ensure high purity of the final product. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-chloro-1,3-benzothiazol-6-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloro group to other functional groups such as amines.
Substitution: The chloro group can be substituted with nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium methoxide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Methyl 3-(2-chloro-1,3-benzothiazol-6-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-(2-chloro-1,3-benzothiazol-6-yl)propanoate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzothiazole: A simpler analog with similar chemical properties but lacking the ester group.
Methyl 3-(1,3-benzothiazol-6-yl)propanoate: Similar structure but without the chloro substitution.
Benzothiazole-2-thiol: Contains a thiol group instead of the ester and chloro groups.
Uniqueness
Methyl 3-(2-chloro-1,3-benzothiazol-6-yl)propanoate is unique due to its combination of a chloro-substituted benzothiazole ring and a methyl ester group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H10ClNO2S |
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Molecular Weight |
255.72 g/mol |
IUPAC Name |
methyl 3-(2-chloro-1,3-benzothiazol-6-yl)propanoate |
InChI |
InChI=1S/C11H10ClNO2S/c1-15-10(14)5-3-7-2-4-8-9(6-7)16-11(12)13-8/h2,4,6H,3,5H2,1H3 |
InChI Key |
FLIHFKNANQAWMV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC2=C(C=C1)N=C(S2)Cl |
Origin of Product |
United States |
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